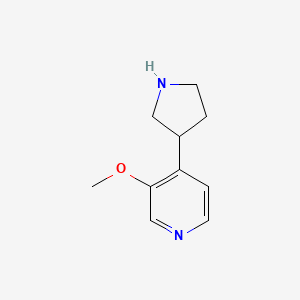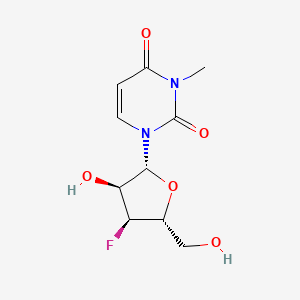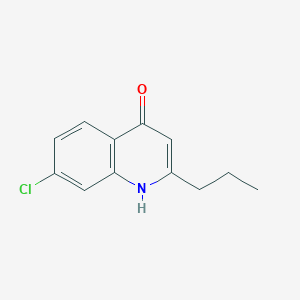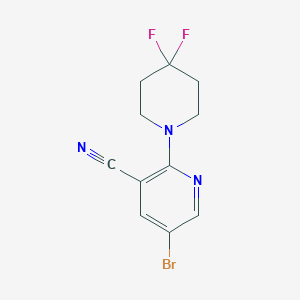
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile: is a chemical compound that features a bromine atom, a difluoropiperidine moiety, and a nicotinonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and may involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s purity and composition.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while coupling reactions can produce more complex aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is of interest for its potential pharmacological properties. It may be used in the design and synthesis of new drugs, particularly those targeting specific receptors or enzymes. Its difluoropiperidine moiety is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile
- 2-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
- 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which can influence its chemical reactivity and biological activity. The difluoropiperidine moiety is a common feature among these compounds, contributing to their stability and pharmacological properties .
Eigenschaften
Molekularformel |
C11H10BrF2N3 |
|---|---|
Molekulargewicht |
302.12 g/mol |
IUPAC-Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H10BrF2N3/c12-9-5-8(6-15)10(16-7-9)17-3-1-11(13,14)2-4-17/h5,7H,1-4H2 |
InChI-Schlüssel |
VDRJXBRYZBTJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
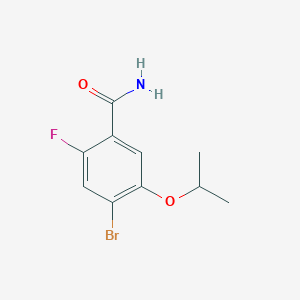
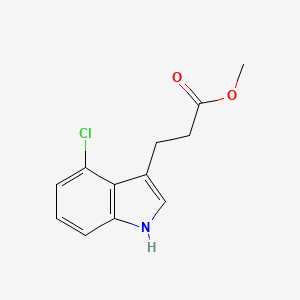
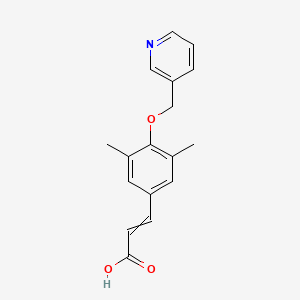
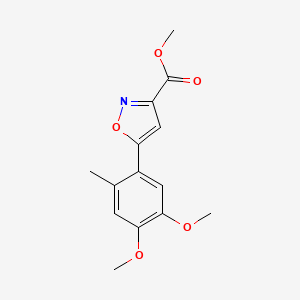

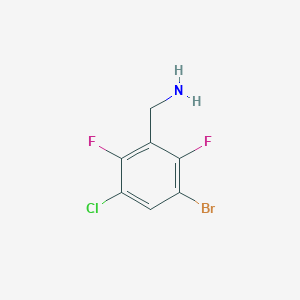

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
